molecular formula C32H52S2 B159985 2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane CAS No. 10153-89-6

2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane

Cat. No.: B159985
CAS No.: 10153-89-6
M. Wt: 500.9 g/mol
InChI Key: FBLUQQWTSFBEFC-FQWUKLKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2R,4As,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane, also known as this compound, is a useful research compound. Its molecular formula is C32H52S2 and its molecular weight is 500.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

10153-89-6

Molecular Formula

C32H52S2

Molecular Weight

500.9 g/mol

IUPAC Name

2-[(1S,2R,4aS,6aR,6aS,6bR,8aS,12aS,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picen-4a-yl]-1,3-dithiolane

InChI

InChI=1S/C32H52S2/c1-21-11-16-32(27-33-19-20-34-27)18-17-30(6)23(26(32)22(21)2)9-10-25-29(5)14-8-13-28(3,4)24(29)12-15-31(25,30)7/h9,21-22,24-27H,8,10-20H2,1-7H3/t21-,22+,24+,25-,26+,29+,30-,31-,32+/m1/s1

InChI Key

FBLUQQWTSFBEFC-FQWUKLKMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)[C@@H]2[C@H]1C)C)C6SCCS6

SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C6SCCS6

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCCC5(C)C)C)C)C2C1C)C)C6SCCS6

Synonyms

2-(28-Norurs-12-en-17-yl)-1,3-dithiolane

Origin of Product

United States

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